molecular formula C5H8ClF3 B8056431 5-Chloro-1,1,1-trifluoro-pentane CAS No. 352-59-0

5-Chloro-1,1,1-trifluoro-pentane

Cat. No.: B8056431
CAS No.: 352-59-0
M. Wt: 160.56 g/mol
InChI Key: WSAXYCNNEKYLKB-UHFFFAOYSA-N
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Description

5-Chloro-1,1,1-trifluoro-pentane is an organic compound with the molecular formula C5H8ClF3. It is a chlorinated and fluorinated hydrocarbon, known for its unique chemical properties and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including halogenation of pentane derivatives. One common approach involves the reaction of pentane with chlorine and fluorine gases under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure the incorporation of both chlorine and fluorine atoms into the pentane molecule.

Industrial Production Methods: In an industrial setting, the production of 5-Chloro-1,1,1-trifluoro-pentane involves large-scale halogenation processes. These processes are optimized for efficiency and yield, often using continuous flow reactors and advanced purification techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-1,1,1-trifluoro-pentane undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can lead to the formation of hydrocarbons with fewer halogen atoms.

  • Substitution: Halogen substitution reactions can replace chlorine or fluorine atoms with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution product.

Major Products Formed:

  • Oxidation: this compound can be oxidized to form 5-chloro-1,1,1-trifluoropentanoic acid.

  • Reduction: Reduction can yield pentane or other lower halogenated hydrocarbons.

  • Substitution: Substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

5-Chloro-1,1,1-trifluoro-pentane is utilized in various scientific research applications, including:

  • Chemistry: It serves as a building block for synthesizing more complex organic compounds.

  • Biology: The compound is used in biochemical studies to understand the effects of halogenated hydrocarbons on biological systems.

  • Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 5-Chloro-1,1,1-trifluoro-pentane exerts its effects involves its interaction with molecular targets and pathways. The presence of chlorine and fluorine atoms influences its reactivity and binding affinity to various biological molecules. The compound may act as an inhibitor or modulator of specific enzymes or receptors, leading to its biological effects.

Comparison with Similar Compounds

5-Chloro-1,1,1-trifluoro-pentane is compared with other similar compounds, such as:

  • 3-Chloro-1,1,1-trifluoropentane: Similar in structure but with a different position of the chlorine atom.

  • 1,1,1-Trifluoropentane: Lacks the chlorine atom, resulting in different chemical properties.

  • 5-Bromo-1,1,1-trifluoropentane: Similar to the compound but with a bromine atom instead of chlorine.

These compounds share similarities in their halogenated structures but exhibit unique properties and reactivities due to the differences in their halogen atoms and positions.

Properties

IUPAC Name

5-chloro-1,1,1-trifluoropentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8ClF3/c6-4-2-1-3-5(7,8)9/h1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSAXYCNNEKYLKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCl)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClF3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001304982
Record name 5-Chloro-1,1,1-trifluoropentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001304982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

352-59-0
Record name 5-Chloro-1,1,1-trifluoropentane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=352-59-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-1,1,1-trifluoropentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001304982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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